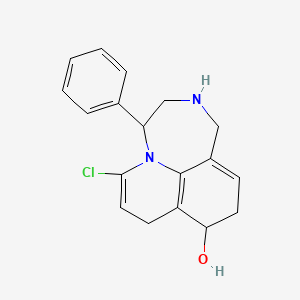
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a pyrido ring fused to a benzodiazepine core, and a phenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- typically involves multiple steps, starting with the formation of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization. The pyrido ring is then introduced through a series of reactions involving nitration, reduction, and cyclization. The final step involves the chlorination of the phenyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: In biological research, it is used to study the interactions of benzodiazepines with various receptors in the brain, particularly the gamma-aminobutyric acid (GABA) receptors.
Medicine: The compound has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its interaction with GABA receptors.
Industry: In the pharmaceutical industry, it is used in the development of new benzodiazepine derivatives with improved efficacy and safety profiles.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with GABA receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparación Con Compuestos Similares
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Comparison: Compared to other benzodiazepines, 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-7-ol, 1,2,3,4,6,7-hexahydro-10-chloro-1-phenyl- has a unique structure due to the presence of the pyrido ring. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety.
Propiedades
Número CAS |
63906-24-1 |
|---|---|
Fórmula molecular |
C18H19ClN2O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8-trien-6-ol |
InChI |
InChI=1S/C18H19ClN2O/c19-17-9-7-14-16(22)8-6-13-10-20-11-15(21(17)18(13)14)12-4-2-1-3-5-12/h1-6,9,15-16,20,22H,7-8,10-11H2 |
Clave InChI |
QRDWZTJEQKJUCO-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2CNCC(N3C2=C(C1O)CC=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



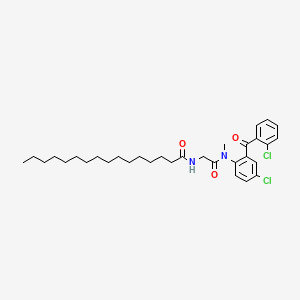

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

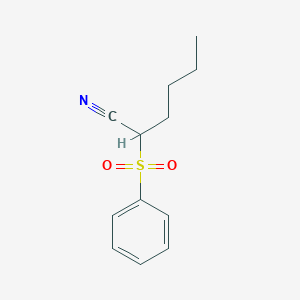
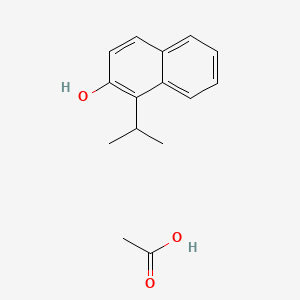

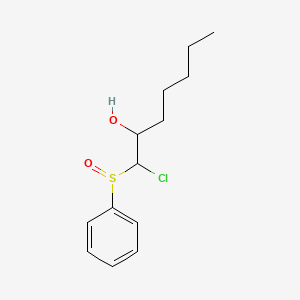


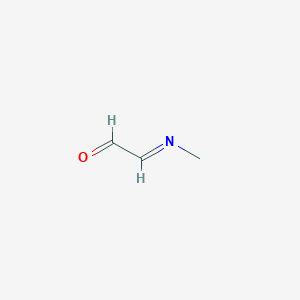
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
